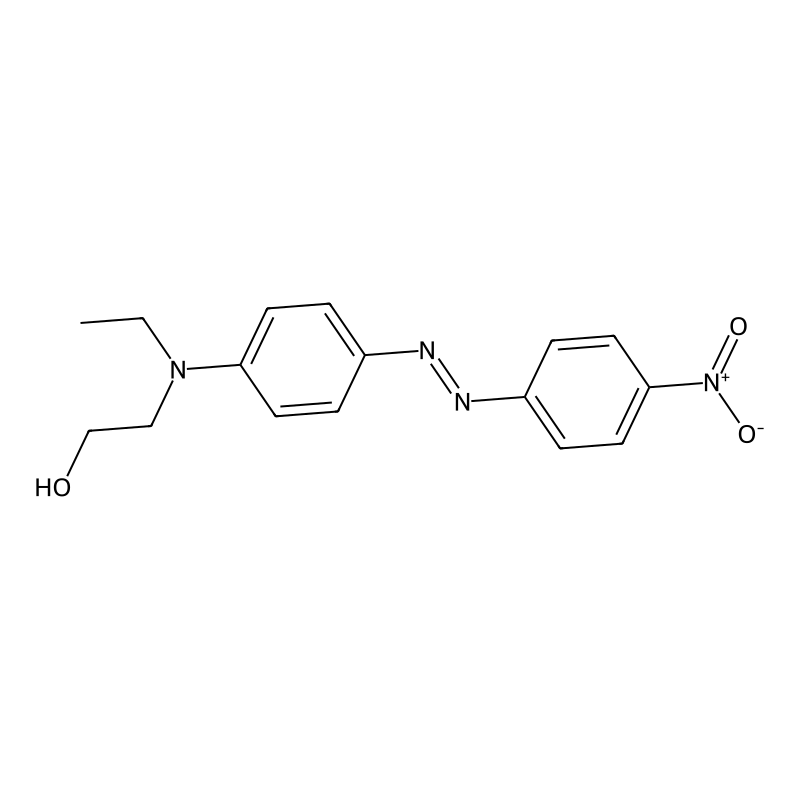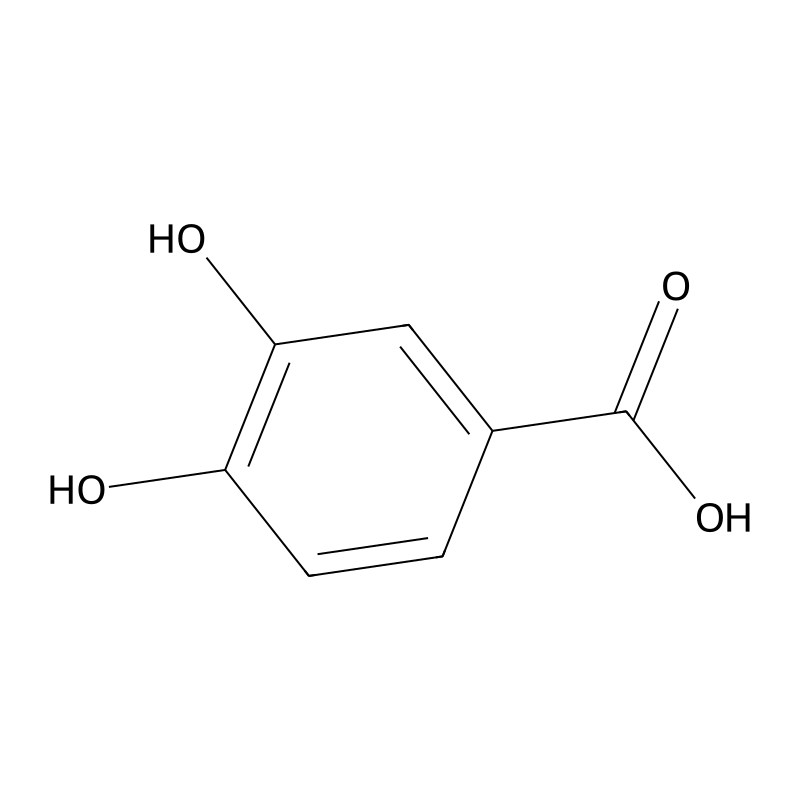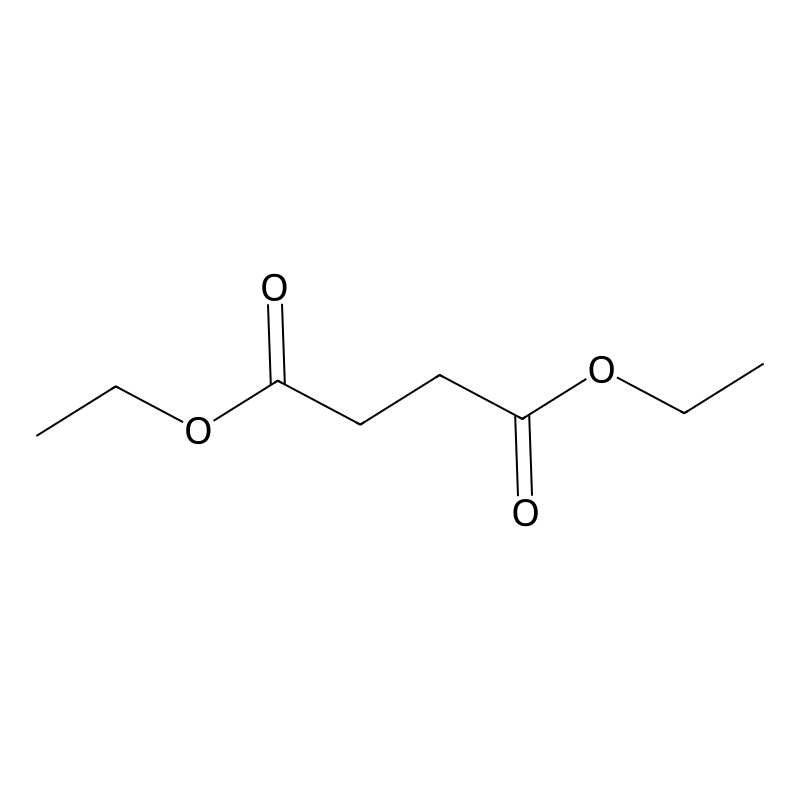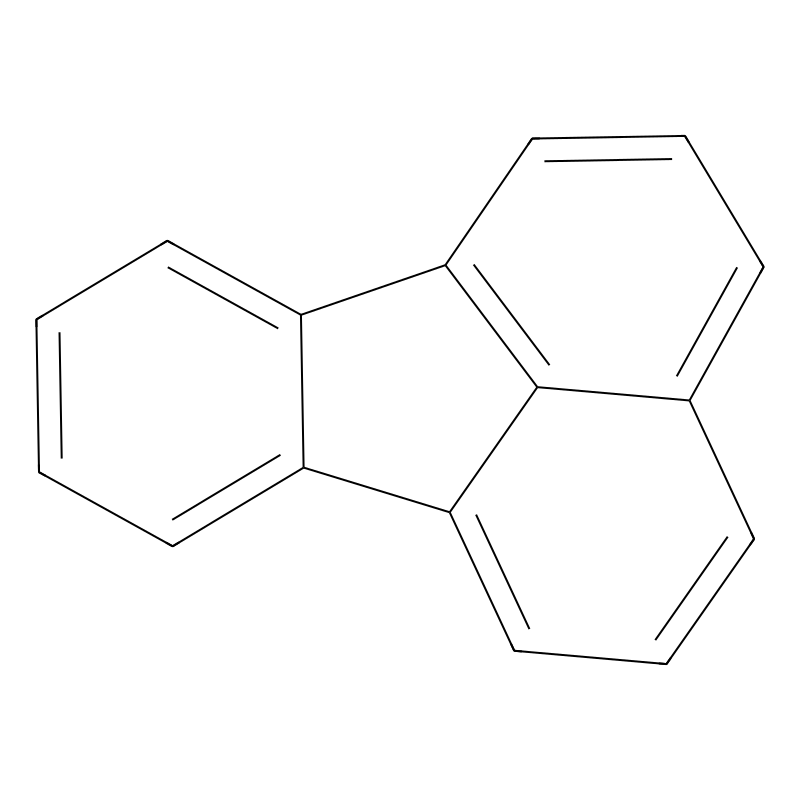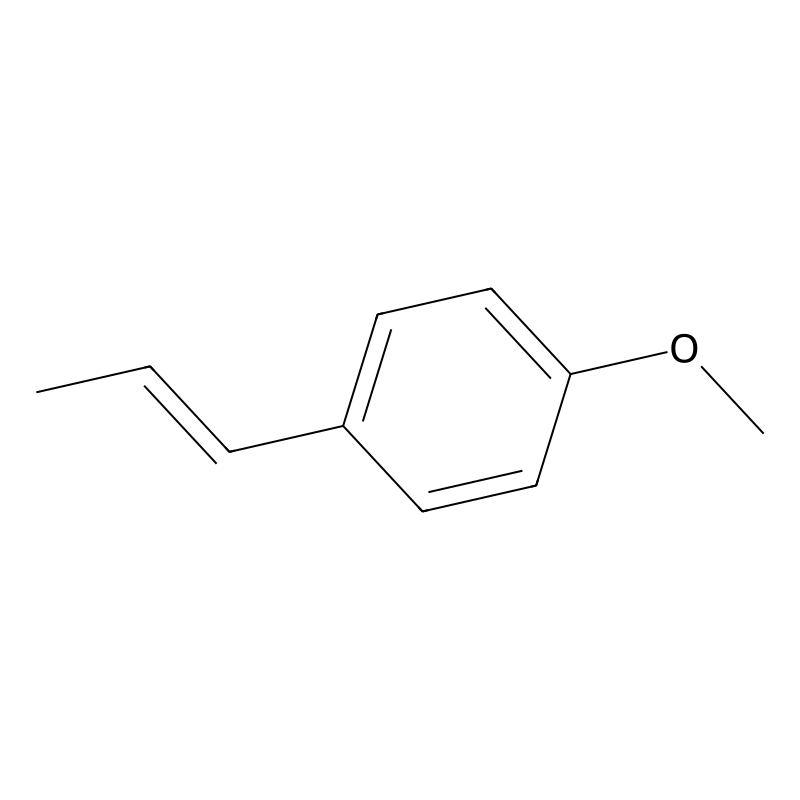Chromatography Standards
CAS No.:2872-52-8
Molecular Formula:C16H18N4O3
Molecular Weight:314.34 g/mol
Availability:
In Stock
CAS No.:99-50-3
Molecular Formula:C7H6O4
Molecular Weight:154.12 g/mol
Availability:
In Stock
CAS No.:616-38-6
Molecular Formula:C3H6O3
H3COCOOCH3
C3H6O3
H3COCOOCH3
C3H6O3
Molecular Weight:90.08 g/mol
Availability:
In Stock
CAS No.:123-25-1
Molecular Formula:C8H14O4
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
Molecular Weight:174.19 g/mol
Availability:
In Stock
CAS No.:206-44-0
Molecular Formula:C16H10
Molecular Weight:202.25 g/mol
Availability:
In Stock
CAS No.:4180-23-8
Molecular Formula:C10H12O
Molecular Weight:148.20 g/mol
Availability:
In Stock
